molecular formula C19H17N7OS B2569799 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034281-07-5

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Número de catálogo: B2569799
Número CAS: 2034281-07-5
Peso molecular: 391.45
Clave InChI: OPWJYBMOPAUKHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a potent and selective dual inhibitor of the non-canonical IκB kinases Tank-binding kinase 1 (TBK1) and IκB kinase-epsilon (IKKε). These kinases are key signaling nodes in the innate immune system, integrating signals from pattern recognition receptors and regulating the production of type I interferons and inflammatory cytokines . Beyond their immunoregulatory roles, TBK1 and IKKε are critically involved in oncogenic signaling pathways. This compound is a valuable research tool for investigating the pathogenesis of cancers , particularly those reliant on the Ras/Raf/MEK/ERK pathway or those exhibiting oncogene addiction, where these kinases promote cell survival, proliferation, and metabolic reprogramming. By selectively inhibiting TBK1/IKKε, researchers can probe the complex interplay between inflammation and cancer, and evaluate the therapeutic potential of targeting this axis in preclinical models of autoimmune disorders, viral infections, and oncology.

Propiedades

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7OS/c1-12-3-4-14-15(7-12)28-19(23-14)24-18(27)13-9-25(10-13)16-8-17(21-11-20-16)26-6-2-5-22-26/h2-8,11,13H,9-10H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWJYBMOPAUKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C20H23N7O3SC_{20}H_{23}N_{7}O_{3}S, and it features a combination of pyrazole, pyrimidine, and benzothiazole moieties, which are known for their diverse biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the pyrazole and pyrimidine rings suggests potential interactions with kinases and other signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives containing pyrazole and benzothiazole have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with these moieties induced cell apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on related benzothiazole derivatives has indicated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that certain benzothiazole-pyrimidine conjugates exhibited minimum inhibitory concentrations (MIC) as low as 29 μg/mL against E. coli and effective antifungal activity against Candida albicans with MIC values below 207 μg/mL .

Anti-inflammatory Properties

Compounds similar to this compound have also been studied for their anti-inflammatory effects. The thiazole ring is known to modulate inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases .

Case Studies

  • Cytotoxicity in Hepatoma Cells : A study on a related compound demonstrated selective cytotoxicity towards hepatoma cells compared to normal hepatic cells, attributed to increased ROS generation in malignant cells .
  • Antimicrobial Efficacy : In another investigation, a series of benzothiazole derivatives were tested against various microbial strains, showing promising results in inhibiting bacterial growth, particularly against S. aureus and B. subtilis .

Data Tables

Biological ActivityTest Organism/Cell LineMIC (μg/mL)Reference
CytotoxicityHepatoma CellsNot specified
AntibacterialE. coli<29
AntibacterialS. aureus<40
AntifungalCandida albicans<207

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial strains. The results indicated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli , suggesting that modifications to the pyrazole structure can enhance antibacterial activity .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly due to the presence of the pyrimidine and thiazole moieties, which are known for their biological activities. A study focusing on similar derivatives found that they exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Synthesis and Testing

A recent investigation into related compounds indicated that modifications in the azetidine ring could lead to enhanced cytotoxicity. In vitro assays revealed that certain derivatives showed IC50 values comparable to established chemotherapeutic agents like Doxorubicin, highlighting their potential as novel anticancer agents .

Neurological Applications

The pyrazole scaffold has also been explored for its neuroprotective effects. Research indicates that compounds with similar structures can modulate neuroinflammatory pathways and provide protection against neurodegenerative diseases. For example, derivatives have been shown to inhibit the production of pro-inflammatory cytokines in neuronal cell lines, suggesting a role in treating conditions like Alzheimer's disease .

Summary of Findings

Application AreaKey FindingsReferences
AntimicrobialSignificant activity against Staphylococcus aureus and Escherichia coli
AnticancerCytotoxic effects on MCF-7 and HepG2 cell lines; potential for apoptosis induction
NeurologicalModulation of neuroinflammatory pathways; potential neuroprotective effects

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related molecules from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activity Reference
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide C₁₉H₁₇N₇OS 407.45 Pyrimidine, pyrazole, azetidine, benzothiazole Hypothetical kinase inhibitor
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate () C₁₄H₁₅ClN₄O₃ 346.75 Triazole, pyridine, ethoxymethyleneamino Agrochemical (insecticide)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () C₂₁H₂₂N₆O 374.40 Pyrazolo[3,4-b]pyridine, pyrazole Undisclosed (pharmaceutical)
Key Observations:

Heterocyclic Diversity :

  • The target compound incorporates a pyrimidine-pyrazole system, while ’s triazole-pyridine and ’s pyrazolo-pyridine highlight the versatility of nitrogen-rich heterocycles in modulating bioactivity. Pyrimidines are often used in kinase inhibitors due to their ability to mimic ATP’s adenine moiety, whereas triazoles () are prevalent in agrochemicals for their electron-delocalized systems and hydrogen-bonding capacity .

Molecular Weight and Bioavailability :

  • The target compound (407.45 g/mol) is heavier than the triazole derivative (346.75 g/mol) and the pyrazolo-pyridine (374.40 g/mol). Higher molecular weight may reduce oral bioavailability but could enhance target specificity through extended binding interactions.

In contrast, the ethoxymethyleneamino group in ’s compound may enhance solubility but reduce metabolic stability .

Electronic and Binding Properties

  • ’s triazole exhibits shortened C–N bonds (1.348–1.366 Å vs. typical 1.47 Å for single bonds), indicative of electron delocalization and resonance stabilization. This property enhances intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds), critical for agrochemical activity .
  • The target compound’s pyrimidine-pyrazole system may similarly engage in π-π stacking and hydrogen bonding, though its azetidine’s strain could limit rotational freedom, favoring entropically driven binding.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of structurally similar heterocyclic compounds (e.g., benzothiazole and pyrimidine derivatives) often employs coupling reactions, Vilsmeier-Haack formylation, or nucleophilic substitution under controlled temperatures (60–65°C) and solvent systems (e.g., DMF/POCl₃) . Statistical experimental design (DoE) methods, such as factorial or response surface models, can minimize trial-and-error approaches by systematically varying parameters like temperature, stoichiometry, and solvent polarity to optimize yield and purity . For example, yields of analogous compounds range from 6% to 39% depending on amine coupling partners and purification methods (e.g., column chromatography) .

Q. How can structural characterization be validated for this compound?

Comprehensive characterization requires multi-technique validation:

  • 1H/13C NMR : Confirm regiochemistry and purity by comparing experimental shifts with density functional theory (DFT)-predicted values. For example, pyrazole and benzothiazole ring protons in analogous compounds exhibit distinct deshielding patterns (e.g., δ 7.5–8.5 ppm for aromatic protons) .
  • HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm, as demonstrated for peptidomimetic thiazole derivatives .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring m/z values align with theoretical calculations (±0.5 Da) .

Advanced Research Questions

Q. How can computational methods guide reaction design and mechanistic studies for this compound?

Quantum chemical calculations (e.g., DFT or ab initio) can model reaction pathways, transition states, and electronic properties. For instance, ICReDD’s reaction path search methods use quantum calculations to predict feasible intermediates and byproducts, reducing experimental iterations . Computational tools like Gaussian or ORCA can also simulate NMR chemical shifts to resolve ambiguities in regiochemistry or stereochemistry .

Q. What strategies address contradictions in spectroscopic or chromatographic data during characterization?

Discrepancies (e.g., unexpected NMR splitting or HPLC retention times) may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Orthogonal Techniques : Cross-validate NMR with IR (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) or X-ray crystallography for absolute configuration determination .
  • Dynamic HPLC-NMR : Couple chromatography with real-time NMR to isolate and analyze transient intermediates or degradation products .
  • Solvent Screening : Test solubility in DMSO-d₆, CDCl₃, or methanol-d₄ to identify solvent-induced shifts .

Q. How can metabolic stability and lipophilicity be modulated via structural modifications?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability by reducing cytochrome P450 oxidation. For example, trifluoromethyl-substituted benzamide derivatives exhibit improved pharmacokinetic profiles due to increased lipophilicity (logP >3) . Computational tools like SwissADME can predict logP, solubility, and bioavailability to prioritize synthetic targets .

Q. What experimental frameworks analyze the compound’s bioactivity against specific targets?

  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., HIV-1 protease inhibition IC₅₀ values) with positive controls (e.g., ritonavir) .
  • Cellular Uptake Studies : Employ confocal microscopy with fluorescent analogs or LC-MS quantification to evaluate permeability in cancer cell lines .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite can model binding interactions with targets like kinases or GPCRs, guiding SAR studies .

Methodological Considerations

Q. How are heterogeneous reaction conditions optimized for scale-up synthesis?

Membrane separation technologies (e.g., nanofiltration) or continuous-flow reactors improve reproducibility and scalability by maintaining precise temperature/pressure control and reducing side reactions . For example, flow chemistry has been applied to synthesize imidazo[1,2-b]pyridazine derivatives with >90% yield .

Q. What protocols ensure stability during storage and handling?

  • Lyophilization : Freeze-dry hygroscopic compounds under vacuum (≤0.1 mbar) to prevent hydrolysis .
  • Inert Atmosphere Storage : Use argon-purged vials and desiccants (silica gel) for air-sensitive intermediates .
  • Stability-Indicating Assays : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.